molecular formula C14H14ClN3O3 B12179983 methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate

methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate

Cat. No.: B12179983
M. Wt: 307.73 g/mol
InChI Key: SBHXCZZRIWPGBL-UHFFFAOYSA-N
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Description

Methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, 2-chlorophenylhydrazine reacts with 1-methyl-3-oxobutan-1-one under acidic conditions to form 3-(2-chlorophenyl)-1-methyl-1H-pyrazole.

    Acylation: The pyrazole derivative is then acylated using a suitable acylating agent such as ethyl chloroformate to introduce the carbonyl group.

    Esterification: Finally, the acylated product is reacted with glycine methyl ester hydrochloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrazole ring is particularly significant in the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The chlorophenyl group and pyrazole ring are common motifs in drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism by which methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The chlorophenyl group and pyrazole ring are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate
  • Methyl N-{[3-(2-bromophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate
  • Methyl N-{[3-(2-methylphenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate

Uniqueness

Methyl N-{[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}glycinate is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

methyl 2-[[5-(2-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]acetate

InChI

InChI=1S/C14H14ClN3O3/c1-18-12(14(20)16-8-13(19)21-2)7-11(17-18)9-5-3-4-6-10(9)15/h3-7H,8H2,1-2H3,(H,16,20)

InChI Key

SBHXCZZRIWPGBL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCC(=O)OC

Origin of Product

United States

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